molecular formula C9H7NO3S B6322709 5-Methoxybenzo[d]thiazole-6-carboxylic acid CAS No. 739365-25-4

5-Methoxybenzo[d]thiazole-6-carboxylic acid

Cat. No.: B6322709
CAS No.: 739365-25-4
M. Wt: 209.22 g/mol
InChI Key: QZMXXCUMTMOHFJ-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazole-6-carboxylic acid is a chemical compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzo[d]thiazole-6-carboxylic acid typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of larger reactors, more efficient mixing, and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the benzothiazole ring .

Scientific Research Applications

5-Methoxybenzo[d]thiazole-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazole-6-carboxylic acid
  • 5-Hydroxybenzo[d]thiazole-6-carboxylic acid
  • 5-Methylbenzo[d]thiazole-6-carboxylic acid

Uniqueness

5-Methoxybenzo[d]thiazole-6-carboxylic acid is unique due to the presence of the methoxy group at the fifth position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

IUPAC Name

5-methoxy-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-7-3-6-8(14-4-10-6)2-5(7)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMXXCUMTMOHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)O)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275766
Record name 5-Methoxy-6-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739365-25-4
Record name 5-Methoxy-6-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=739365-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-6-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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